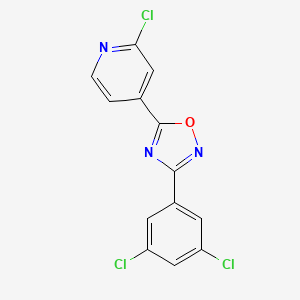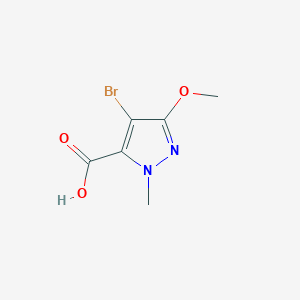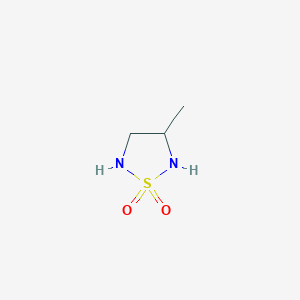
3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is an organic compound with the molecular formula C3H8N2O2S. It belongs to the class of sulfanilides, which are organic aromatic compounds containing a sulfanilide moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of proteogenic amino acids with chlorosulfonyl isocyanate via the Mitsunobu reaction. This method allows for the incorporation of the sulfamide functional group, which is crucial for the formation of the five-membered heterocyclic motif .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of radical anions.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for proton abstraction, reducing agents for the formation of radical anions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, radical anions, and substituted thiadiazolidine derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can form coordination compounds with metal ions, which can affect various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,5-Thiadiazole 1,1-dioxide
- 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide
- 1,2,5-Thiadiazolidin-3-one-1,1-dioxide
Uniqueness
3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific methyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution can lead to different reaction pathways and interactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C3H8N2O2S |
|---|---|
Peso molecular |
136.18 g/mol |
Nombre IUPAC |
3-methyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C3H8N2O2S/c1-3-2-4-8(6,7)5-3/h3-5H,2H2,1H3 |
Clave InChI |
LDBZXPJZSSCCPW-UHFFFAOYSA-N |
SMILES canónico |
CC1CNS(=O)(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)
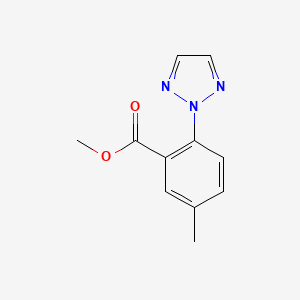
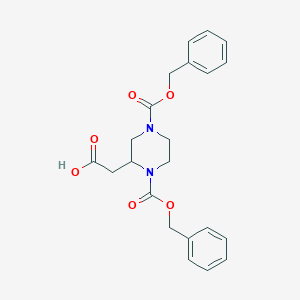
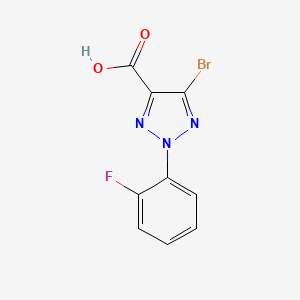
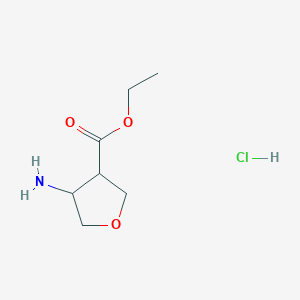
![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
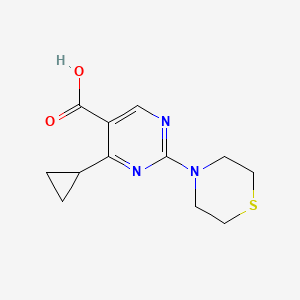
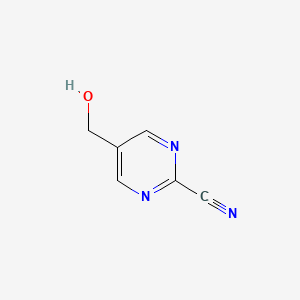
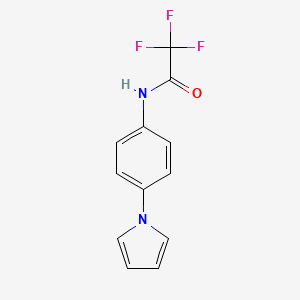
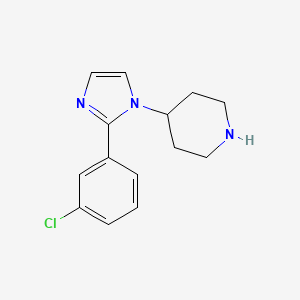
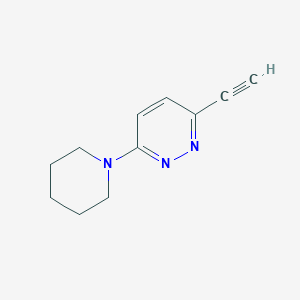
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
